

glycerine trioleate structure and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycerine trioleate

Cat. No.: B8006616

[Get Quote](#)

An In-depth Technical Guide to Glycerol Trioleate for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol trioleate, also known as triolein, is a symmetrical triglyceride that plays a significant role in various scientific and industrial fields. It is formed from the esterification of one molecule of glycerol with three molecules of oleic acid, an unsaturated fatty acid.^[1] As a primary constituent of many natural oils, such as olive oil where it can comprise 4-30% of the total volume, glycerol trioleate is a key molecule in lipid chemistry and nutrition.^[1] Its specific chemical structure and physical properties make it a valuable component in cosmetics, food production, and notably, in pharmaceutical formulations and drug development.^[2] This guide provides a comprehensive technical overview of glycerol trioleate, including its structure, properties, key reactions, and applications relevant to research and development professionals.

Chemical Structure and Formula

Glycerol trioleate is chemically designated as Propane-1,2,3-triyl tri[(9Z)-octadec-9-enoate].^[1] It consists of a glycerol backbone to which three oleic acid chains are attached via ester bonds. The oleic acid moieties are monounsaturated, each containing a single cis double bond between the ninth and tenth carbon atoms.

The molecular formula for glycerol trioleate is C₅₇H₁₀₄O₆.^{[3][4]}

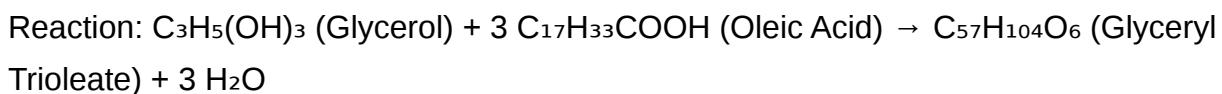
Caption: Chemical structure of glyceryl trioleate.

Physicochemical Properties

Glyceryl trioleate is a clear, colorless to yellowish, odorless, and tasteless oily liquid at room temperature. Its key physicochemical properties are summarized in the tables below, which are essential for its application in various formulations.

Table 1: Chemical Identifiers for Glyceryl Trioleate

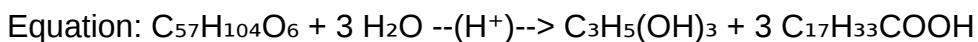
Identifier	Value
CAS Number	122-32-7 [5]
Molecular Formula	C ₅₇ H ₁₀₄ O ₆ [3] [4]
Molecular Weight	885.43 g/mol [3] [5]
IUPAC Name	Propane-1,2,3-triyl tri[(9Z)-octadec-9-enoate] [1]
Synonyms	Triolein, Glycerol trioleate, Oleic triglyceride [3] [5]
InChI Key	PHYFQTYBJUILEZ-IUPFWZBJSA-N [5]

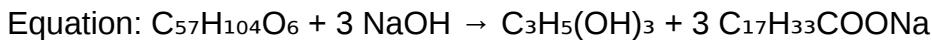

Table 2: Physicochemical Properties of Glyceryl Trioleate

Property	Value	Reference
Physical State	Oily liquid	
Appearance	Clear, colorless to yellowish	
Melting Point	5 °C (41 °F; 278 K)	[1]
Boiling Point	235-240 °C at 18 mmHg	[5]
Density	0.91 g/mL	[5]
Flash Point	330 °C (626 °F) - closed cup	[5]
Solubility	Insoluble in water; slightly soluble in alcohol; soluble in chloroform, ether, and carbon tetrachloride.	[6]
Storage Temperature	-20°C	[5]

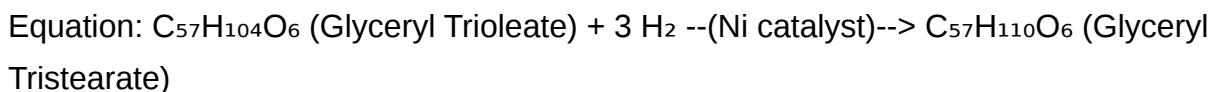
Synthesis and Key Chemical Reactions

Synthesis


Industrially, glyceryl trioleate is manufactured through the direct esterification of glycerol with oleic acid. The reaction involves heating the reactants, typically with a catalyst, to form the triglyceride and water, which is removed to drive the reaction to completion.


Key Chemical Reactions

4.2.1. Hydrolysis (Saponification) The ester bonds of glyceryl trioleate are susceptible to hydrolysis, which can be catalyzed by acid, base, or enzymes (lipases).


- Acid Hydrolysis: In the presence of a strong acid and water, glyceryl trioleate breaks down to yield one molecule of glycerol and three molecules of oleic acid.[\[7\]](#)[\[8\]](#)

- Base Hydrolysis (Saponification): When heated with a strong base like sodium hydroxide (NaOH), glyceryl trioleate undergoes saponification to produce glycerol and the sodium salt of oleic acid (sodium oleate), which is a primary component of soap.[7][9]

4.2.2. Hydrogenation The unsaturated oleic acid chains of glyceryl trioleate can be hydrogenated. This addition reaction typically uses a metal catalyst, such as nickel, to convert the double bonds into single bonds.[10] The complete hydrogenation of glyceryl trioleate yields glyceryl tristearate, a saturated fat that is solid at room temperature.[10][11]

Experimental Protocols

Protocol for Saponification of Glyceryl Trioleate

This protocol provides a general laboratory procedure for the base-catalyzed hydrolysis of a triglyceride like glyceryl trioleate.

- Reactant Preparation: In a round-bottom flask, place a measured amount of glyceryl trioleate.
- Reagent Addition: Add an ethanolic solution of a strong base, such as sodium hydroxide (NaOH). The ethanol acts as a common solvent for the nonpolar triglyceride and the aqueous base.
- Reflux: Attach a reflux condenser to the flask and heat the mixture gently using a heating mantle for approximately 30-60 minutes. The reflux prevents the loss of the ethanol solvent. [9]
- Salting Out: After cooling, transfer the reaction mixture into a concentrated sodium chloride (NaCl) solution. This process, known as "salting out," decreases the solubility of the soap, causing it to precipitate.[9]
- Isolation and Purification: Collect the precipitated soap (sodium oleate) via vacuum filtration using a Hirsch or Büchner funnel.

- **Washing:** Wash the collected solid with ice-cold water to remove any excess NaOH, NaCl, and glycerol.[9]
- **Drying:** Allow the purified soap to air dry.

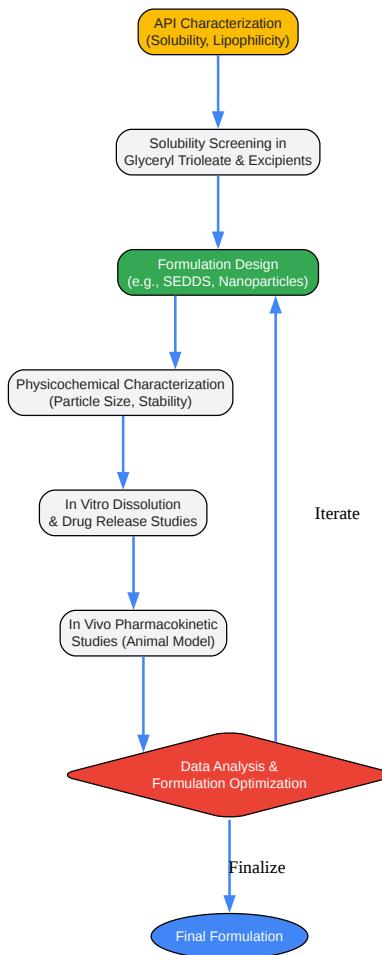
Protocol for Hydrogenation of Glyceryl Trioleate

This protocol outlines the general steps for the catalytic hydrogenation of the unsaturated bonds in glyceryl trioleate.

- **Setup:** Place a solution of glyceryl trioleate in a suitable solvent (e.g., ethanol) into a high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer.
- **Catalyst Addition:** Add a catalytic amount of a hydrogenation catalyst, such as Nickel (Ni), Palladium (Pd), or Platinum (Pt).[10]
- **Reaction Conditions:** Seal the vessel and purge it with hydrogen gas (H_2) to remove air. Pressurize the vessel with H_2 to the desired pressure.
- **Heating and Stirring:** Heat the mixture to the target temperature while stirring vigorously to ensure efficient contact between the reactants and the catalyst.
- **Monitoring:** Monitor the reaction progress by measuring the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases.
- **Workup:** Cool the vessel, carefully release the excess hydrogen pressure, and remove the catalyst by filtration.
- **Product Isolation:** Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the hydrogenated product, glyceryl tristearate.

Applications in Research and Drug Development

Glyceryl trioleate serves multiple functions in the pharmaceutical and research sectors:


- **Drug Formulation:** Due to its high lipophilicity, glyceryl trioleate is used in the formulation of poorly water-soluble drugs. It can be a component of self-emulsifying drug delivery systems

(SEDDS), nanoparticles, and lipid-based formulations to enhance the solubility and oral bioavailability of lipophilic active pharmaceutical ingredients (APIs).[\[12\]](#)

- Lorenzo's Oil: Glyceryl trioleate is one of the two main components of Lorenzo's oil, a therapeutic agent used in the management of adrenoleukodystrophy (ALD), a rare genetic disorder.[\[1\]](#)
- Dietary Fat Absorption Studies: It is employed in experimental diets for animal studies to investigate the mechanisms of dietary fat absorption and lipid metabolism.[\[5\]](#)
- Substrate for Lipase Assays: In biochemical research, emulsified glyceryl trioleate serves as a standard substrate for assaying the activity of microbial and pancreatic lipases.[\[6\]](#)
- Topical and Cosmetic Applications: In dermatology and cosmetics, it functions as a skin-conditioning agent, moisturizer, and viscosity-controlling agent in creams, lotions, and other personal care products.

Logical Workflow for Formulation Development

The following diagram illustrates a logical workflow for utilizing glyceryl trioleate in the development of a lipid-based drug delivery system.

[Click to download full resolution via product page](#)

Caption: Workflow for lipid-based drug formulation.

Conclusion

Glyceryl trioleate is a well-characterized triglyceride with a broad range of applications, particularly valuable to the pharmaceutical and cosmetic industries. Its defined chemical structure, predictable reactivity, and biocompatibility make it an excellent excipient for enhancing drug delivery and a useful tool in lipid-related research. This guide provides the core technical information required by researchers and scientists to effectively utilize glyceryl trioleate in their development and research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triolein - Wikipedia [en.wikipedia.org]
- 2. glyceryl trioleate: Topics by Science.gov [science.gov]
- 3. scent.vn [scent.vn]
- 4. Glyceryl Trioleate, High-Quality Analytical Reference Material, Best Price in Mumbai [nacchemical.com]
- 5. 甘油三油酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. homework.study.com [homework.study.com]
- 8. gauthmath.com [gauthmath.com]
- 9. webassign.net [webassign.net]
- 10. homework.study.com [homework.study.com]
- 11. Solved 1. What products are obtained from the complete | Chegg.com [chegg.com]
- 12. Lipids and Lipid-Processing Pathways in Drug Delivery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [glycerine trioleate structure and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8006616#glycerine-trioleate-structure-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com